1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene
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Overview
Description
1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene is an organic compound that consists of a biphenyl group attached to a bromopyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene typically involves the coupling of a biphenyl derivative with a bromopyrene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and bromopyrene units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopyrene moiety to a pyrene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, affecting their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative without the bromopyrene moiety.
6-Bromopyrene: A pyrene derivative with a bromine atom but without the biphenyl group.
1-([1,1’-Biphenyl]-4-yl)-6-bromopyrene: A similar compound with a different substitution pattern on the biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)-6-bromopyrene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
Properties
CAS No. |
643753-66-6 |
---|---|
Molecular Formula |
C28H17Br |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-bromo-6-(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C28H17Br/c29-26-17-13-20-11-15-24-23(14-10-19-12-16-25(26)28(20)27(19)24)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-17H |
InChI Key |
ZJFZTPKMGTXAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)Br |
Origin of Product |
United States |
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